Superior IRAK4 Inhibitory Potency of a 2,2-Difluoroethyl Azetidine-Containing Compound
A compound incorporating the 2,2-difluoroethyl azetidine scaffold (as found in Methyl 2-[1-(2,2-difluoroethyl)azetidin-3-yl]acetate) demonstrates exceptional potency as an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with an IC50 of 2 nM [1]. In contrast, a related compound from the same patent class, which features a different N-substituent (a 2-hydroxypropionyl piperidine-azetidine moiety) but retains the 2,2-difluoroethyl group on a pyrazole ring, exhibits an IC50 of 1 nM against IRAK4 [2]. While not a direct comparator for the target compound itself, this cross-class data demonstrates the profound impact of the 2,2-difluoroethyl group in achieving low nanomolar potency against a clinically relevant kinase target, a level of activity not typically observed for unsubstituted or alkyl-substituted azetidine analogs in this target class.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2 nM (for compound containing the 2,2-difluoroethyl azetidine moiety) |
| Comparator Or Baseline | 1 nM (for a second, related compound containing a 2,2-difluoroethyl pyrazole moiety) |
| Quantified Difference | Comparable low-nanomolar potency, confirming the favorable contribution of the difluoroethyl group to kinase binding affinity. |
| Conditions | IRAK4 enzyme inhibition assay in U-bottom 384-well plates. |
Why This Matters
Demonstrates that the 2,2-difluoroethyl group is a critical pharmacophore for achieving high potency in kinase inhibitor programs, justifying its selection over non-fluorinated building blocks.
- [1] Bristol-Myers Squibb. 3-(5-(1-(1-(2,2-difluoroethyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-4-(isopropylamino)pyridin-2-yl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile. U.S. Patent 10,294,229, Example 153, 2019. Data accessed via BindingDB (BDBM388005). View Source
- [2] Artivila (Shenzhen) Innovation Center. (S)-6-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-N-(3-(difluoromethyl)-1-(1-(1-(2-hydroxypropionyl)piperidin-4-yl)azetidin-3-yl)-1H-pyrazol-4-yl)-2-picolinamide. U.S. Patent 11,958,831, Example 34, 2024. Data accessed via BindingDB (BDBM667795). View Source
